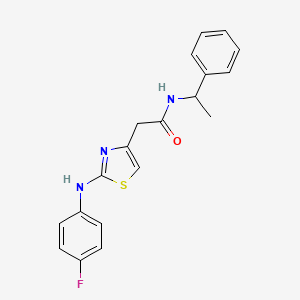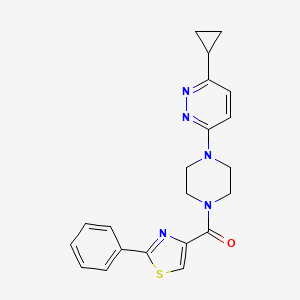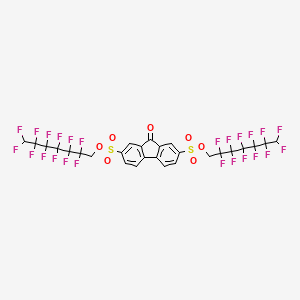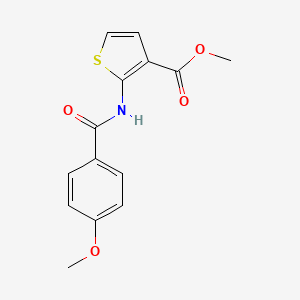
Methyl 2-(4-methoxybenzamido)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-(4-methoxybenzamido)thiophene-3-carboxylate” is a chemical compound with the CAS Number: 338750-45-1 . It has a molecular weight of 292.34 . The IUPAC name for this compound is methyl 2-(4-methoxybenzamido)-1H-1lambda3-thiophene-3-carboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 2-(4-methoxybenzamido)thiophene-3-carboxylate” is 1S/C14H14NO4S/c1-18-10-5-3-9 (4-6-10)12 (16)15-13-11 (7-8-20-13)14 (17)19-2/h3-8,20H,1-2H3, (H,15,16) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“Methyl 2-(4-methoxybenzamido)thiophene-3-carboxylate” has a molecular weight of 292.34 . It is recommended to be stored at a temperature of 28 C .Aplicaciones Científicas De Investigación
Radiolabeling and Biodistribution
Radiolabeling and Biodistribution of Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate in Neuroprotective Drug Research Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, developed as a neuroprotective drug, was effectively labeled with C-11. The labeled compound showed significant accumulation in the cortical brain areas of rats, indicating its potential for neuroprotective drug applications and brain imaging studies (Yu et al., 2003).
Anti-bacterial Application
Synthesis and Oral Activity of Pivaloyloxymethyl Ester as an Antibacterial Agent The compound showed excellent antibacterial activity against various bacteria, including strains resistant to beta-lactamase. It demonstrated good urinary recovery post-oral administration in mice, highlighting its potential as an orally active antibacterial agent (Sakagami et al., 1991).
Anti-inflammatory Agents
Thiophene Analogs as Anti-inflammatory Agents The study highlighted the role of electronic properties in enhancing the anti-inflammatory activity of thiophene analogs. The QSAR studies established a pharmacophore for designing novel anti-inflammatory molecules, emphasizing the significance of electronic parameters like ELUMO and dipole moment (Pillai et al., 2005).
Design, Synthesis, and Pharmacological Evaluation of 2-[4-Morpholino]-3-Aryl-5-Substituted Thiophenes This study introduced novel thiophene analogs with anti-inflammatory properties. The analogs exhibited significant activity in acute models of inflammation. The findings suggested a new pharmacophore for the development of potent anti-inflammatory agents (Pillai et al., 2004).
Estrogen Receptor Modulators
Novel Highly Potent Selective Estrogen Receptor Modulator The study discovered a novel selective estrogen receptor modulator (SERM) with substantial estrogen antagonist potency. It showed promising results in in vitro and in vivo models, indicating its potential in estrogen-related therapeutic applications (Palkowitz et al., 1997).
Safety And Hazards
Direcciones Futuras
As for future directions, thiophene derivatives have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, “Methyl 2-(4-methoxybenzamido)thiophene-3-carboxylate”, being a thiophene derivative, could also be a subject of future research in this context.
Propiedades
IUPAC Name |
methyl 2-[(4-methoxybenzoyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-18-10-5-3-9(4-6-10)12(16)15-13-11(7-8-20-13)14(17)19-2/h3-8H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGSWIKMGIZRIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-methoxybenzamido)thiophene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-Methylpyridin-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2452023.png)
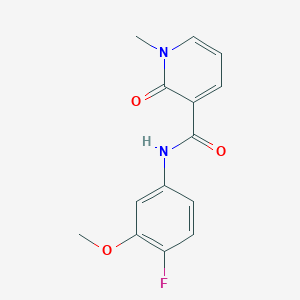
![10-Oxo-2,3,5,6-tetrahydro-1H,4H,10H-11-oxa-3a-aza-benzo[de]anthracene-9-carbaldehyde](/img/structure/B2452026.png)
![1-{2-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B2452027.png)
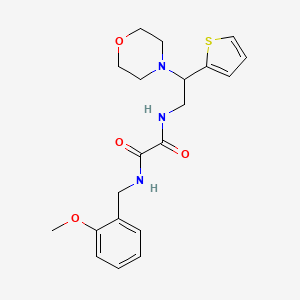
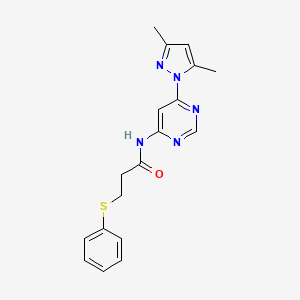
![4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoro-ethanesulfinyl)-phenyl]-[1,3,2]dioxaborolane](/img/structure/B2452032.png)
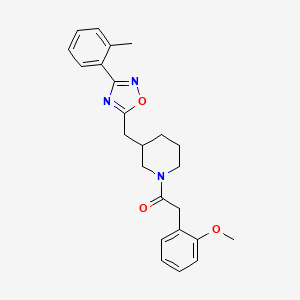

![1-[(4-Chlorophenyl)sulfonyl]-4-{[(4-methylphenyl)sulfanyl]methyl}-4-piperidinol](/img/structure/B2452036.png)

